molecular formula C17H21N3O5 B2491215 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 900001-01-6

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B2491215
CAS No.: 900001-01-6
M. Wt: 347.371
InChI Key: ZSQWXEKAKJGYKU-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a complex organic compound that features a unique combination of functional groups

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .

Cellular Effects

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can have various effects on cells. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well known. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with oxalyl chloride to form the corresponding oxalamide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, dimethylformamide, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Oxalamide derivatives: Compounds with similar oxalamide moieties but different aromatic or aliphatic groups.

Uniqueness

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic compound that features a unique structural framework combining a dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Structural Characteristics

The molecular formula of this compound is C23H27N3O4C_{23}H_{27}N_{3}O_{4}, with a molecular weight of 409.5 g/mol. The presence of the oxalamide group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant anticancer activity. For example, studies have shown that derivatives of this structure can inhibit the activity of Poly(ADP-ribose) polymerase 1 (PARP1), which is crucial for DNA repair mechanisms in cancer cells. In vitro assays have demonstrated that certain derivatives possess IC50 values in the low micromolar range, indicating potent inhibitory effects against PARP1 .

Enzyme Inhibition

Molecular docking studies have revealed that this compound interacts favorably with several enzymes. Notably, it has shown binding affinity towards alpha-glucosidase and acetylcholinesterase, suggesting potential applications in treating metabolic disorders and neurodegenerative diseases .

Antioxidant Activity

Preliminary investigations into the antioxidant properties of this compound indicate its ability to scavenge free radicals and inhibit lipid peroxidation. Such activities are essential for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegeneration .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the dihydrobenzo[b][1,4]dioxin core followed by the introduction of the oxalamide group through coupling reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Pharmacological Evaluation

A series of pharmacological evaluations have been conducted to assess the efficacy of this compound. In vitro assays have demonstrated its cytotoxicity against various cancer cell lines, with promising results indicating selective action against malignant cells while sparing normal cells. For instance, studies report a significant reduction in cell viability at concentrations as low as 10 µM .

Data Table: Summary of Biological Activities

Activity Description IC50 Value
PARP1 InhibitionInhibits DNA repair enzyme PARP10.88 µM
Alpha-glucosidase InhibitionPotential treatment for metabolic disordersNot specified
Acetylcholinesterase InhibitionPossible application in neurodegenerative diseasesNot specified
Antioxidant ActivityScavenges free radicals; inhibits lipid peroxidationIC50 ~250 µM

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c21-15-3-1-7-20(15)8-2-6-18-16(22)17(23)19-12-4-5-13-14(11-12)25-10-9-24-13/h4-5,11H,1-3,6-10H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQWXEKAKJGYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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